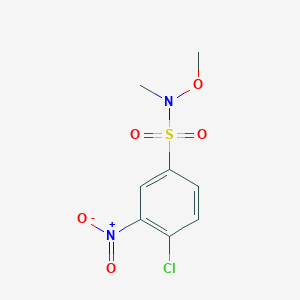
1-Iodo-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H11IO . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts with 4-tert-octylphenol, which undergoes bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an iodine atom and an isopropoxy group attached to it . The exact molecular weight of this compound is 261.985443 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille reactions . These reactions involve coupling an aryl halide (like iodobenzene) with an organometallic reagent, leading to the formation of new carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 246.088, a density of 1.5±0.1 g/cm3, and a boiling point of 230.7±19.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Oxidizing Reagents
1-Iodo-2-isopropoxybenzene has been utilized in the preparation of 2-iodylphenol ethers, which are hypervalent iodine(V) oxidizing reagents. These ethers can selectively oxidize sulfides to sulfoxides and alcohols to aldehydes or ketones (Koposov et al., 2006).
Chain End Functionalization
In the field of polymer chemistry, this compound has been employed to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain-end functionalization, demonstrating its versatility in polymer synthesis (Morgan et al., 2010).
Reactivity Studies with Crown Ethers
Research on the reaction between potassium isopropoxide and 1-iodo-2,4-dinitrobenzene in the presence of crown ethers showed significant formation of 1-isopropoxy-2,4-dinitrobenzene. This study demonstrates the compound's reactivity in the context of nucleophilic-radical pathways (Mariani et al., 1979).
Homogeneous Catalytic Carbonylation
This compound has been used as a substrate in palladium-catalyzed aminocarbonylation, leading to the formation of Weinreb amides under certain conditions. This highlights its application in organic synthesis and catalysis (Takács et al., 2010).
Synthesis of Azepine Derivatives
The compound has been synthesized into cis,exo-1,2,3,4,4a,13b-hexahydro-1,4-methano-5-isopropoxy-9H-tribenzo[b,f]azepine via a palladium-catalyzed strategy. This showcases its utility in the synthesis of complex organic structures (Casnati et al., 2018).
Nonlinear Optical Applications
The growth and characterization of 1-iodo-3-nitrobenzene, a related compound, indicate potential applications in nonlinear optical fields. This could suggest possible similar applications for this compound (Kumar et al., 2016).
Safety and Hazards
1-Iodo-2-isopropoxybenzene is considered hazardous. It can cause skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is advised when handling this chemical .
Propiedades
IUPAC Name |
1-iodo-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUAZVWPIWITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857335-90-1 |
Source


|
| Record name | 1-iodo-2-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)
![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)
![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2780888.png)
![1,3-Dimethyl-8-{3-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2780890.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)


